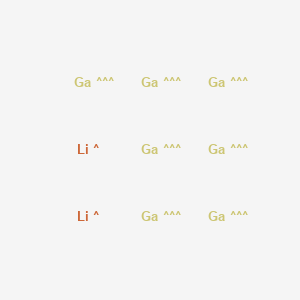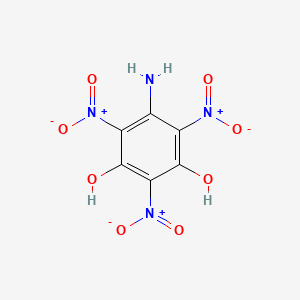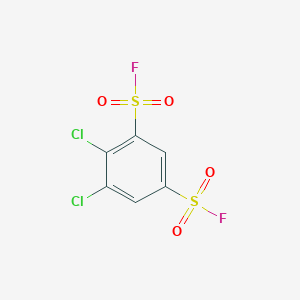
4,5-Dichlorobenzene-1,3-disulfonyl difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichlorobenzene-1,3-disulfonyl difluoride is a chemical compound that belongs to the class of sulfonyl fluorides. It is characterized by the presence of two chlorine atoms and two sulfonyl fluoride groups attached to a benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichlorobenzene-1,3-disulfonyl difluoride typically involves the chlorination of benzene followed by sulfonation and fluorination. The process can be summarized as follows:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 4,5-dichlorobenzene.
Sulfonation: The 4,5-dichlorobenzene is then sulfonated using sulfur trioxide or oleum to introduce sulfonyl groups, resulting in 4,5-dichlorobenzene-1,3-disulfonic acid.
Fluorination: Finally, the disulfonic acid is treated with a fluorinating agent such as sulfur tetrafluoride to replace the sulfonic acid groups with sulfonyl fluoride groups, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dichlorobenzene-1,3-disulfonyl difluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form 4,5-dichlorobenzene-1,3-disulfonamide.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used.
Major Products Formed
Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction: The major product is 4,5-dichlorobenzene-1,3-disulfonamide.
Oxidation: The major products are sulfonic acids.
Wissenschaftliche Forschungsanwendungen
4,5-Dichlorobenzene-1,3-disulfonyl difluoride has several scientific research applications:
Biology: The compound is studied for its potential use in enzyme inhibition, particularly in the inhibition of serine hydrolases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modify biological molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4,5-Dichlorobenzene-1,3-disulfonyl difluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride groups are highly reactive and can form stable sulfonamide bonds with amino groups in proteins, leading to enzyme inhibition. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Dichlorobenzene-1,3-disulfonyl dichloride
- 4,5-Dichlorobenzene-1,3-disulfonamide
- 4,5-Dichlorobenzene-1,3-disulfonic acid
Uniqueness
4,5-Dichlorobenzene-1,3-disulfonyl difluoride is unique due to the presence of sulfonyl fluoride groups, which confer high reactivity and specificity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of enzyme inhibitors.
Eigenschaften
CAS-Nummer |
115560-97-9 |
|---|---|
Molekularformel |
C6H2Cl2F2O4S2 |
Molekulargewicht |
311.1 g/mol |
IUPAC-Name |
4,5-dichlorobenzene-1,3-disulfonyl fluoride |
InChI |
InChI=1S/C6H2Cl2F2O4S2/c7-4-1-3(15(9,11)12)2-5(6(4)8)16(10,13)14/h1-2H |
InChI-Schlüssel |
ALJBFMQQHYNULM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1S(=O)(=O)F)Cl)Cl)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14287755.png)
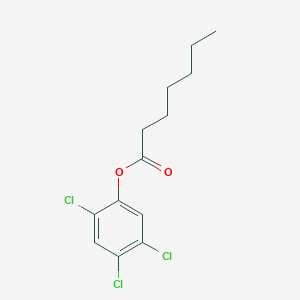

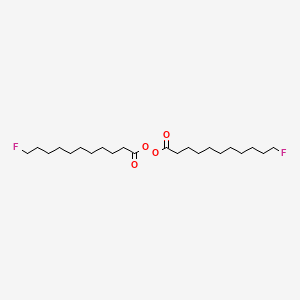
![[(Cyclohex-2-en-1-ylidene)methyl]benzene](/img/structure/B14287767.png)
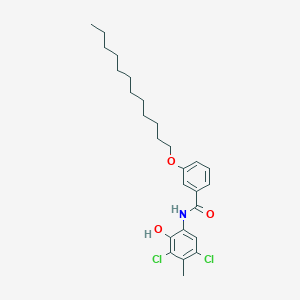
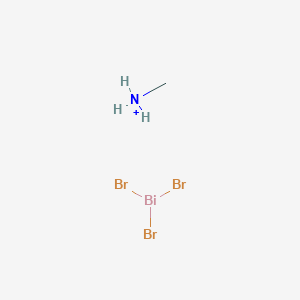
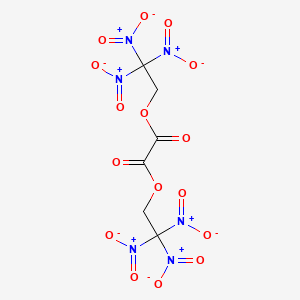


![2-Benzyl-2-azaspiro[4.5]decan-3-one](/img/structure/B14287805.png)
![4-[(4-Hydroxybutyl)amino]pent-3-en-2-one](/img/structure/B14287807.png)
